molecular formula C19H36O4 B1606557 1-Sec-butoxy-1-oxopropan-2-yl laurate CAS No. 5349-70-2

1-Sec-butoxy-1-oxopropan-2-yl laurate

Cat. No.: B1606557
CAS No.: 5349-70-2
M. Wt: 328.5 g/mol
InChI Key: MEVZTXIQRRPMCG-UHFFFAOYSA-N
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Description

1-Sec-butoxy-1-oxopropan-2-yl laurate (IUPAC name: 1-[2-(2-butoxyethoxy)ethoxy]-1-oxopropan-2-yl laurate) is a synthetic ester compound derived from lauric acid (dodecanoic acid) and a branched alkoxy-oxo-propanol moiety. Its molecular formula is C23H44O6, with an average molecular mass of 416.599 g/mol and a monoisotopic mass of 416.313789 g/mol . The compound features a laurate chain (12-carbon saturated acyl group) esterified to a complex ether-oxo-propyl backbone, contributing to its amphiphilic properties. This structural configuration enhances its solubility in both hydrophobic and hydrophilic environments, making it relevant for applications in surfactants, polymer blends, and biocatalysis.

Properties

IUPAC Name

(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZTXIQRRPMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968215
Record name 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-70-2
Record name NSC1276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Sec-butoxy-1-oxopropan-2-yl Intermediate

This intermediate can be prepared by the nucleophilic substitution or transesterification involving sec-butanol and hydroxypropanoic acid derivatives. Typical conditions include:

  • Use of protecting groups if necessary to prevent side reactions
  • Catalysis by acid or base catalysts such as sulfuric acid or sodium hydroxide
  • Controlled temperature to favor selective ester formation

Activation of Lauric Acid

Lauric acid is often activated to increase reactivity for esterification:

  • Conversion to lauroyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions
  • Alternatively, use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) for mild esterification

Esterification Reaction

The esterification of sec-butoxy-1-oxopropan-2-yl intermediate with lauric acid or lauroyl chloride is conducted typically under:

  • Anhydrous conditions to prevent hydrolysis
  • Use of solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate
  • Catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rate and yield
  • Temperature control ranging from 0 °C to reflux depending on reagents

Purification

  • Work-up involves aqueous washes to remove inorganic salts and by-products
  • Purification by column chromatography on silica gel using hexane/ethyl acetate gradients or vacuum distillation under reduced pressure
  • Final product characterization by NMR, GC-MS, and IR spectroscopy

Data Table: Typical Reaction Conditions and Yields for Related Ester Syntheses

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sec-butoxy intermediate synthesis sec-butanol, hydroxypropanoic acid, acid catalyst Methanol or THF 25–60 °C 4–16 hours 80–90 Acid catalysis, removal of water needed
Lauric acid activation Lauric acid, thionyl chloride DCM or toluene 0–25 °C 1–3 hours 85–95 Anhydrous, inert atmosphere
Esterification Sec-butoxy intermediate + lauroyl chloride, DMAP DCM or ethyl acetate 0–40 °C 2–6 hours 75–90 Stirring under inert gas
Purification Silica gel chromatography or vacuum distillation Hexane/ethyl acetate Ambient to 40 °C Confirm purity by NMR, GC-MS

Research Findings and Notes on Reaction Optimization

  • Catalyst Selection: DMAP is preferred for its nucleophilic catalysis, providing higher yields and milder conditions compared to sulfuric acid or other mineral acids.
  • Solvent Effects: Dichloromethane and tetrahydrofuran are commonly used due to their ability to dissolve both reactants and facilitate easy separation of by-products.
  • Temperature Control: Lower temperatures (0–5 °C) minimize side reactions such as hydrolysis or over-acylation, improving selectivity.
  • Purification: Flash chromatography on silica gel with gradual polarity increase ensures removal of unreacted starting materials and side products.
  • Scale-up Considerations: Using lauroyl chloride avoids the need for coupling agents, simplifying the process for industrial scale.

Chemical Reactions Analysis

1-Sec-butoxy-1-oxopropan-2-yl laurate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to alcohols using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Scientific Research Applications

1-Sec-butoxy-1-oxopropan-2-yl laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Sec-butoxy-1-oxopropan-2-yl laurate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid

  • Structure: Contains a laurate (dodecanoyl) chain esterified to a branched pentanoic acid backbone with additional isobutyryl and methyl groups.
  • Key Differences: The presence of a carboxylic acid group (-COOH) instead of an ether-oxo-propyl chain in 1-sec-butoxy-1-oxopropan-2-yl laurate. Higher polarity due to the carboxylic acid, reducing its compatibility with nonpolar matrices.
  • Functional Properties :
    • Demonstrates antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption, attributed to the laurate chain’s hydrophobic interaction with bacterial lipids .
    • In contrast, this compound lacks inherent antimicrobial activity but shows superior surfactant properties due to its balanced hydrophilic-lipophilic structure .

D-Glucose laurate monoester

  • Structure: A monosaccharide ester where lauric acid is esterified to the hydroxyl group of D-glucose.
  • Key Differences :
    • Carbohydrate-based hydrophilicity vs. the ether-oxo-propyl backbone in this compound.
    • Enzymatic synthesis yields higher conversion rates for D-glucose (up to 97%) compared to xylose (17%) under transesterification with methyl laurate .
  • Functional Properties :
    • Used in food-grade emulsifiers and biodegradable surfactants.
    • Lower thermal stability than this compound due to the glycosidic bond’s susceptibility to hydrolysis .

Starch laurate (degree of substitution = 0.3)

  • Structure : A polysaccharide derivative where laurate groups are grafted onto starch via ester bonds.
  • Key Differences :
    • High molecular weight polymer vs. the small-molecule structure of this compound.
    • Degree of substitution (DS = 0.3) indicates low laurate content per glucose unit.
  • Functional Properties :
    • Enhances film flexibility in biopolymer blends but reduces tensile strength and crystallinity.
    • Requires microfluidization for film formation, unlike this compound, which integrates readily into hydrophobic matrices .

1-Butoxy-1-oxopropan-2-yl butanoate

  • Structure: A structural analog with a butanoate (C4) chain instead of laurate (C12).
  • Key Differences :
    • Shorter acyl chain reduces hydrophobicity and melting point (estimated −10°C to 5°C ) compared to this compound (melting point ~25–30°C ).
    • Lower molecular weight (244.3 g/mol ) limits its utility in high-temperature applications .

Data Table: Comparative Analysis

Property This compound 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid D-Glucose laurate monoester Starch laurate (DS = 0.3) 1-Butoxy-1-oxopropan-2-yl butanoate
Molecular formula C23H44O6 C21H38O6 C18H34O7 (C6H10O5)n + laurate C11H20O4
Molecular weight (g/mol) 416.599 386.53 362.46 >10,000 244.3
Key functional groups Ether, ester, branched alkoxy Carboxylic acid, ester, branched alkyl Ester, hydroxyl Hydroxyl, ester Ester, ether
Primary applications Surfactants, polymer blends Antibacterial agents Food emulsifiers Biodegradable films Solvents, plasticizers
Thermal stability High (>150°C) Moderate (~100°C) Low (<80°C) Moderate (~120°C) Low (<60°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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